molecular formula C20H23FN2O4S B2384322 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide CAS No. 1005300-97-9

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide

Cat. No. B2384322
M. Wt: 406.47
InChI Key: FGWXZGKKLAMCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Properties for Zinc(II) Detection

Compounds analogous to "3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide" have been synthesized and studied for their fluorescent properties, particularly in the detection of zinc(II) ions. For instance, analogues of Zinquin, a specific fluorophore for zinc(II), have been synthesized, demonstrating bathochromic shifts in their ultraviolet/visible spectra upon addition of zinc(II) to solutions. These compounds, while weakly or non-fluorescent in solution, form fluorescent complexes with zinc(II), highlighting their potential in biochemical assays and imaging applications where zinc ion detection is crucial (Kimber et al., 2003).

Copper-Catalyzed Radical Aminocyclization

The utility of compounds within the same family for facilitating copper-catalyzed radical-promoted aminocyclization of acrylamides has been demonstrated. This process enables the construction of isoquinoline-1,3-diones in moderate to good yields using N-fluorobenzenesulfonimide (NFSI) as the amination reagent. The reaction, supported by DFT calculations, proceeds through a sequential radical addition and cyclization pathway, showcasing the compound's role in synthesizing complex molecular architectures (Xiao-Feng Xia et al., 2016).

Asymmetric Synthesis

The asymmetric synthesis of enantiomerically pure compounds, such as 3'-fluorothalidomide, illustrates the compound's application in achieving enantioselectivity in chemical synthesis. Through enantiodivergent electrophilic fluorination, utilizing cinchona alkaloids and NFSI, this methodology provides access to mirror image forms of therapeutically relevant compounds, underscoring the importance of such fluorinated compounds in medicinal chemistry (Yamamoto et al., 2011).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-13(2)20(24)23-10-4-5-14-6-7-15(11-18(14)23)22-28(25,26)16-8-9-19(27-3)17(21)12-16/h6-9,11-13,22H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWXZGKKLAMCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide

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